3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one
Overview
Description
3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core linked to an indole moiety, which is further substituted with an ethyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets . The reaction is usually carried out in an aqueous medium at room temperature, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted quinazolinone compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: This compound shares a similar structure but lacks the ethyl group on the indole moiety.
N-Methyltryptamine: An indole derivative with a different substitution pattern, known for its biological activity.
2,3,3-Trimethyl-3H-indole: Another indole derivative with distinct chemical properties.
Uniqueness
3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl group on the indole moiety enhances its interaction with molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[2-(1-ethylindol-3-yl)-2-oxoethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-22-11-16(14-7-4-6-10-18(14)22)19(24)12-23-13-21-17-9-5-3-8-15(17)20(23)25/h3-11,13H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPCTDPJZSZZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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